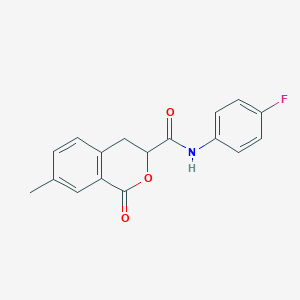

4-((3,5-Dimethylphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-((3,5-ジメチルフェニル)アミノ)-4-オキソ-2-(ピペラジン-1-イル)ブタン酸は、ピペラジン環、ジメチル置換されたフェニル基、およびブタン酸部分を特徴とする複雑な有機化合物です。

製法

合成経路と反応条件

4-((3,5-ジメチルフェニル)アミノ)-4-オキソ-2-(ピペラジン-1-イル)ブタン酸の合成は、通常、複数の段階を伴います。一般的な方法の1つは、1,2-ジアミン誘導体とスルホニウム塩の環化が含まれます 。 (S,S)-N,N'-ビスノシルジアミンとジフェニルビニルスルホニウムトリフラートをDBUの存在下で反応させると、保護されたピペラジンが生成され、これはさらに脱保護され、環化されて所望の化合物を形成します 。

工業的生産方法

この化合物の工業的生産方法は、文献ではあまりよく知られていません。 大規模合成は、収率の向上、コスト削減、プロセス安全性に重点を置いて、実験室規模の方法の最適化を伴う可能性があります。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,5-Dimethylphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be further deprotected and cyclized to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

化学反応の分析

反応の種類

4-((3,5-ジメチルフェニル)アミノ)-4-オキソ-2-(ピペラジン-1-イル)ブタン酸は、以下を含むさまざまな化学反応を起こす可能性があります。

酸化: この反応は、追加の官能基を導入するか、既存の官能基を変更することができます。

還元: この反応は、分子内のケトンまたはその他の還元可能な基を還元することができます。

置換: この反応は、求核試薬または求電子試薬を使用して、1つの官能基を別の官能基に置き換えることができます。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核試薬または求電子試薬が含まれます。 反応条件はさまざまでますが、通常、所望の反応経路を確保するために、制御された温度と特定の溶媒を伴います。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はカルボン酸またはケトンを生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります。

科学研究への応用

4-((3,5-ジメチルフェニル)アミノ)-4-オキソ-2-(ピペラジン-1-イル)ブタン酸は、いくつかの科学研究への応用があります。

化学: それは有機合成、特に複雑な複素環式化合物の形成におけるビルディングブロックとして使用されます.

生物学: その誘導体は生物活性を持つ可能性があり、創薬と生化学研究の候補となります。

産業: それは、ポリマーまたは触媒などの特定の特性を持つ材料の合成に使用できます。

科学的研究の応用

4-((3,5-Dimethylphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid has several scientific research applications:

Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.

Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.

作用機序

4-((3,5-ジメチルフェニル)アミノ)-4-オキソ-2-(ピペラジン-1-イル)ブタン酸の作用機序は、その特定の用途によって異なります。 医薬品化学では、酵素や受容体などの分子標的に作用し、その活性を調節する場合があります。 含まれる正確な経路は、詳細な生化学的研究によって解明する必要があります。

類似の化合物との比較

類似の化合物

類似の化合物には、他のピペラジン誘導体とフェニル置換ブタン酸が含まれます。 例としては、以下のようなものがあります。

トリメタジジン: 狭心症の治療に使用されます。

ラノラジン: 慢性狭心症の治療に使用されます。

アリピプラゾール: 抗精神病薬です。

独自性

4-((3,5-ジメチルフェニル)アミノ)-4-オキソ-2-(ピペラジン-1-イル)ブタン酸を際立たせているのは、官能基のユニークな組み合わせであり、これは他の類似の化合物にはない特定の化学反応性と生物活性を付与する可能性があります .

類似化合物との比較

Similar Compounds

Similar compounds include other piperazine derivatives and phenyl-substituted butanoic acids. Examples include:

Trimetazidine: Used in the treatment of angina pectoris.

Ranolazine: Used to treat chronic angina.

Aripiprazole: An antipsychotic medication.

Uniqueness

What sets 4-((3,5-Dimethylphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid apart is its unique combination of functional groups, which may confer specific chemical reactivity and biological activity not found in other similar compounds .

特性

分子式 |

C16H23N3O3 |

|---|---|

分子量 |

305.37 g/mol |

IUPAC名 |

4-(3,5-dimethylanilino)-4-oxo-2-piperazin-1-ylbutanoic acid |

InChI |

InChI=1S/C16H23N3O3/c1-11-7-12(2)9-13(8-11)18-15(20)10-14(16(21)22)19-5-3-17-4-6-19/h7-9,14,17H,3-6,10H2,1-2H3,(H,18,20)(H,21,22) |

InChIキー |

MHHQABMPWPCNJD-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CC(=C1)NC(=O)CC(C(=O)O)N2CCNCC2)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(adamantan-1-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B12131106.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B12131110.png)

![2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluorophenyl)aceta mide](/img/structure/B12131111.png)

![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12131119.png)

![N-(3-Methoxy-phenyl)-2-(4-methyl-5-thiophen-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide](/img/structure/B12131124.png)

![2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4,6-trimethylpheny l)acetamide](/img/structure/B12131132.png)

![(5Z)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12131136.png)

![ethyl N-({[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)glycinate](/img/structure/B12131153.png)

![N-(2-ethoxyphenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12131161.png)

![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12131167.png)

![N-[(2E)-4-phenyl-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-5-yl]benzamide](/img/structure/B12131173.png)

![N-[2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetamide](/img/structure/B12131175.png)